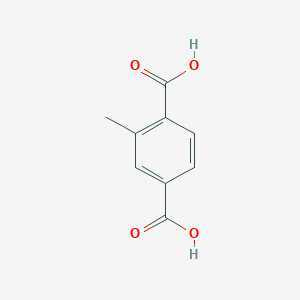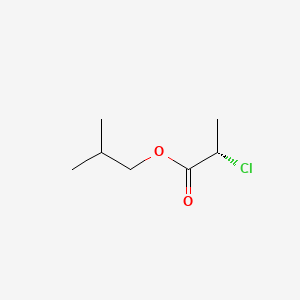
Acide 2-méthyltéréphtalique
Vue d'ensemble
Description
2-Methylterephthalic acid, also known as 2-Methylbenzene-1,4-dicarboxylic acid, is an organic compound with the molecular formula C9H8O4. It is a derivative of terephthalic acid, where a methyl group is substituted at the second position of the benzene ring. This compound is a white solid at room temperature and is sparingly soluble in water .
Applications De Recherche Scientifique
2-Methylterephthalic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various polymers and resins.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug delivery systems.
Industry: It is used in the production of high-performance materials, such as polyesters and polyamides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methylterephthalic acid can be synthesized through various methods. One common approach involves the oxidation of 2-methyl-p-xylene using potassium permanganate in an alkaline medium. The reaction typically proceeds under reflux conditions, and the product is isolated through acidification and crystallization .
Industrial Production Methods: On an industrial scale, 2-Methylterephthalic acid is produced by the catalytic oxidation of 2-methyl-p-xylene using air or oxygen in the presence of a cobalt-manganese-bromine catalyst system. The reaction is carried out in acetic acid as a solvent at elevated temperatures and pressures. The resulting product is then purified through crystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methylterephthalic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form trimellitic acid.
Reduction: The carboxylic acid groups can be reduced to form the corresponding alcohols.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Trimellitic acid.
Reduction: 2-Methylterephthalic alcohol.
Substitution: 2-Nitro-2-methylterephthalic acid.
Mécanisme D'action
The mechanism of action of 2-Methylterephthalic acid primarily involves its ability to undergo various chemical transformations. Its carboxylic acid groups can participate in esterification and amidation reactions, making it a versatile intermediate in organic synthesis. The methyl group can also influence the reactivity of the benzene ring, facilitating electrophilic substitution reactions .
Comparaison Avec Des Composés Similaires
Terephthalic acid: The parent compound without the methyl substitution.
Isophthalic acid: A positional isomer with carboxylic acid groups at the 1 and 3 positions.
Trimellitic acid: An oxidation product with three carboxylic acid groups.
Uniqueness: 2-Methylterephthalic acid is unique due to the presence of the methyl group, which alters its chemical reactivity and physical properties compared to its parent compound, terephthalic acid. This substitution can enhance its solubility in organic solvents and influence its behavior in polymerization reactions .
Propriétés
IUPAC Name |
2-methylterephthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-5-4-6(8(10)11)2-3-7(5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMBOFGKHIXOTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30281188 | |
| Record name | 2-Methylterephthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30281188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5156-01-4 | |
| Record name | 2-Methylterephthalic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20693 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methylterephthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30281188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methylterephthalic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-methylterephthalic acid in the context of potassium permanganate oxidation reactions?
A1: [] 2-methylterephthalic acid serves as a key intermediate in the synthesis of trimellitic acid via the potassium permanganate oxidation of specific dimethylbenzoic acids, namely 2,4-dimethylbenzoic acid and 3,4-dimethylbenzoic acid. This oxidative pathway highlights the role of 2-methylterephthalic acid as a precursor in multi-step chemical synthesis. Furthermore, the research demonstrates that 2-methylterephthalic acid is also an intermediate product in the oxidation of pseudocumene (1,2,4-trimethylbenzene) using the same oxidizing agent. This suggests its involvement in various oxidative transformation pathways within a chemical reaction network.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(2S,3S)-3-Hydroxy-2-(4-methoxyphenyl)-5-(2-(methylamino)ethyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B1583477.png)
![2,2'-Methylenebis[6-(1-methylcyclohexyl)-p-cresol]](/img/structure/B1583478.png)


